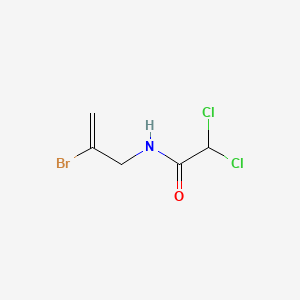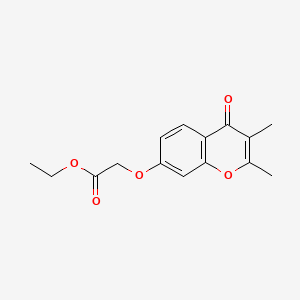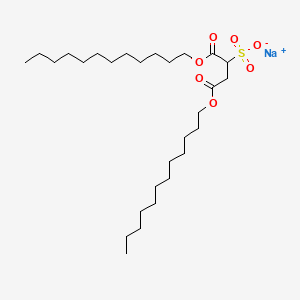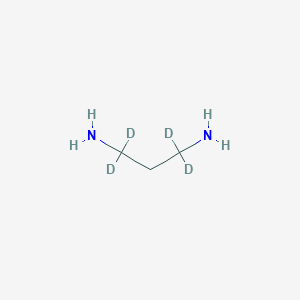
Uranium selenide (USe2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uranium diselenide is a compound composed of uranium and selenium, with the chemical formula USe₂. It is known for its unique properties, including ferromagnetism at temperatures below 14 K. The compound crystallizes in an orthorhombic system, similar to the PbCl₂ family, with unit cell dimensions of a: 7.455 Å, b: 4.2320 Å, and c: 8.964 Å .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uranium diselenide can be synthesized through various methods. One common approach involves the direct reaction of uranium and selenium at high temperatures. The reaction typically occurs in a sealed tube to prevent the escape of selenium vapors. The reaction conditions often include temperatures ranging from 500°C to 700°C.
Industrial Production Methods: Industrial production of uranium diselenide may involve more sophisticated techniques, such as chemical vapor transport or solid-state reactions. These methods ensure high purity and controlled stoichiometry of the final product.
Chemical Reactions Analysis
Types of Reactions: Uranium diselenide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form uranium oxides and selenium oxides.
Reduction: Reduction reactions can convert uranium diselenide to lower oxidation states of uranium.
Substitution: Selenium atoms in uranium diselenide can be substituted with other chalcogens like tellurium.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or hydrazine are often used.
Substitution: Tellurium can be introduced under controlled conditions to form mixed chalcogenides.
Major Products:
Oxidation: Uranium oxides (e.g., UO₂) and selenium oxides (e.g., SeO₂).
Reduction: Lower oxidation states of uranium compounds.
Substitution: Mixed chalcogenides like uranium ditelluride.
Scientific Research Applications
Uranium diselenide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other uranium compounds and in studies of chalcogenide chemistry.
Biology and Medicine: While direct applications in biology and medicine are limited, its unique properties make it a subject of interest in radiopharmaceutical research.
Mechanism of Action
The ferromagnetic properties of uranium diselenide are attributed to the alignment of magnetic moments of uranium atoms below the Curie temperature of 14 K. The substitution of selenium with tellurium can expand the lattice and increase the ferromagnetic Curie temperature, enhancing its magnetic properties .
Comparison with Similar Compounds
Uranium ditelluride (UTe₂): Similar in structure but with tellurium instead of selenium.
Uranium disulfide (US₂): Another chalcogenide with sulfur instead of selenium.
Uniqueness: Uranium diselenide’s unique ferromagnetic properties at low temperatures and its ability to form mixed chalcogenides with tellurium make it distinct from other uranium chalcogenides. Its orthorhombic crystal structure and specific unit cell dimensions further differentiate it from similar compounds .
Properties
CAS No. |
12138-21-5 |
|---|---|
Molecular Formula |
Se2U |
Molecular Weight |
395.97 g/mol |
IUPAC Name |
bis(selanylidene)uranium |
InChI |
InChI=1S/2Se.U |
InChI Key |
WIQPIQPRLFROPS-UHFFFAOYSA-N |
Canonical SMILES |
[Se]=[U]=[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)









